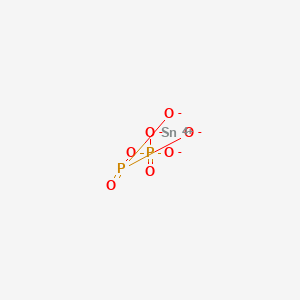

Tin diphosphate

Description

Properties

CAS No. |

18472-93-0 |

|---|---|

Molecular Formula |

H4O7P2Sn |

Molecular Weight |

296.69 g/mol |

IUPAC Name |

phosphonato phosphate;tin(4+) |

InChI |

InChI=1S/H4O7P2.Sn/c1-8(2,3)7-9(4,5)6;/h(H2,1,2,3)(H2,4,5,6); |

InChI Key |

YRSIMOVJWYUTSD-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Sn+4] |

Canonical SMILES |

OP(=O)(O)OP(=O)(O)O.[Sn] |

Other CAS No. |

18472-93-0 |

Origin of Product |

United States |

Crystallography and Structural Elucidation of Tin Diphosphate and Analogous Polyphosphate Phases

Framework Architectures of Tin Phosphates: From Layered to Three-Dimensional Structures

The structural chemistry of tin phosphates is characterized by a remarkable diversity of framework architectures, spanning from two-dimensional (2D) layered arrangements to intricate three-dimensional (3D) open-framework structures. csulb.edunih.gov The dimensionality of these materials is dictated by the connectivity of the fundamental building units, which are typically tin-oxygen polyhedra (such as trigonal pyramidal SnO₃ or octahedral SnO₆) and phosphate (B84403) (PO₄) or diphosphate (B83284) (P₂O₇) tetrahedra. csulb.eduresearchgate.net

Layered tin phosphates are constructed from sheets or layers, within which the tin and phosphate units are strongly bonded. An example is tin(II) hydrogen phosphate (SnHPO₄), which consists of sheets composed of SnO₃ groups fused with PO₄ groups. researchgate.net These layers are held together by weaker forces, such as hydrogen bonds, or by intercalated ions or molecules. csulb.eduresearchgate.net In some layered tin(II) phosphates, the stereochemically active lone pair of electrons on the Sn(II) cation projects into the interlayer space, influencing the packing and properties of the material. researchgate.net The synthesis of a layered tin(II) phosphate containing four- and eight-membered rings has been reported, with protonated 1,4-diazobicyclo acs.orgacs.orgacs.orgoctane (DABCO) molecules occupying the space between the layers. csulb.edu

In contrast, three-dimensional frameworks are formed when the tin and phosphate polyhedra are linked into a continuous network extending in all directions. A prominent example is the cubic form of tin diphosphate (SnP₂O₇), which possesses a 3D open framework constructed from corner-sharing SnO₆ octahedra and P₂O₇ units. researchgate.net This arrangement creates a stable, robust structure. researchgate.net The transition from lower-dimensional structures to more complex 3D architectures can sometimes be conceptualized through a "building-up" principle, where one-dimensional chains or two-dimensional layers may act as precursors to three-dimensional frameworks under specific synthesis conditions. acs.org

The table below summarizes the key features of layered versus three-dimensional tin phosphate architectures.

| Feature | Layered (2D) Structures | Three-Dimensional (3D) Structures |

| Connectivity | Strong bonding within layers, weaker forces between layers. | Continuous network of bonds in all three dimensions. |

| Building Units | SnO₃, SnO₄, PO₄ | SnO₆, PO₄, P₂O₇ |

| Example Compound | SnHPO₄ researchgate.net | Cubic SnP₂O₇ researchgate.net |

| Inter-unit Space | Interlayer galleries, often occupied by templates or cations. csulb.edu | Channels and cavities within the framework. researchgate.netresearchgate.net |

| Anisotropy | Properties are often directionally dependent. | Can be isotropic or anisotropic depending on symmetry. |

Analysis of Channel Systems and Porosity in Open-Framework Materials

A significant feature of many three-dimensional tin phosphates is their open-framework nature, which gives rise to intrinsic porosity and systems of channels or cavities. These voids are defined by the arrangement of the primary Sn-O-P framework. The synthesis of mesoporous SnP₂O₇, for instance, results in a material with a smaller mean particle size (180.6 nm) compared to its nonporous counterpart (385.9 nm), leading to a more compressed pore structure. electrochemsci.org

The channels in these materials can be one-dimensional, non-intersecting tunnels or complex, intersecting networks that permeate the crystal structure. For example, a series of open-framework tin(II) phosphates with the general formula A[Sn₄(PO₄)₃] (where A = Na⁺, K⁺, NH₄⁺) feature intersecting eight-membered ring channels. researchgate.net

A unique aspect of open-framework tin(II) phosphates is the influence of the lone pair of electrons on the Sn²⁺ cation. This lone pair is stereochemically active and can project into the channels, sometimes effectively blocking them and preventing the insertion or transport of guest molecules or ions. researchgate.netresearchgate.net In the A[Sn₄(PO₄)₃] series, it has been noted that half of the available channels are rendered empty because the lone pairs of the tin atoms protrude into these spaces. researchgate.net

The characteristics of a representative open-framework tin phosphate are detailed below.

| Property | Description |

| Compound | A[Sn₄(PO₄)₃] (A = Na, K, NH₄) researchgate.net |

| Framework Type | Three-dimensional, open-framework |

| Channel System | Intersecting eight-membered ring channels |

| Key Feature | The lone pair of electrons on Sn(II) protrudes into and blocks a portion of the channels. researchgate.net |

| Porosity Type | Microporous |

Studies of Chiral Frameworks in Tin Phosphate Systems

Chirality, the property of a structure being non-superimposable on its mirror image, is a fascinating and relatively rare feature in inorganic open-framework materials. The tin phosphate system has provided notable examples of chiral frameworks, where the helical arrangement of the constituent atoms extends throughout the crystal lattice.

A key example is the chiral open-framework tin(II) phosphate, [CN₃H₆][Sn₄P₃O₁₂]. acs.orgcapes.gov.br Remarkably, this structure is formed using an achiral structure-directing agent, guanidine. acs.org Its framework is composed of alternating trigonal pyramidal SnO₃ and tetrahedral PO₄ units that connect to form puckered 6-membered (Sn₃P₃O₆) and 12-membered (Sn₆P₆O₁₂) rings. acs.org This arrangement generates a tortuous chiral channel with dimensions of 8.3 Å × 6.7 Å, which accommodates the guanidinium cations. acs.org The structure crystallizes in tetragonal chiral space groups: P4₃ for one enantiomorph and P4₁ for its mirror image. acs.orgcapes.gov.br

The induction of chirality in the inorganic framework can also be directed by the use of chiral organic molecules. Studies on related tin halide systems have shown that chiral organic cations can induce a helical twist in the inorganic lattice through specific interactions like hydrogen bonding. researchgate.net For instance, the S- and R-enantiomers of methylbenzylammonium have been used to induce right-handed (P6₁) and left-handed (P6₅) helicity, respectively, in a tin bromide structure. researchgate.net This principle highlights a powerful strategy for the rational design of chiral tin-based materials.

Crystallographic data for the chiral tin phosphate [CN₃H₆][Sn₄P₃O₁₂] is presented in the table below. acs.orgcapes.gov.br

| Parameter | Value |

| Formula | [CN₃H₆][Sn₄P₃O₁₂] |

| Crystal System | Tetragonal |

| Space Groups | P4₃ (No. 78) and P4₁ (No. 76) |

| Cell Parameter (a) | 8.8881(1) Å |

| Cell Parameter (c) | 20.6029(4) Å |

| Cell Volume (V) | 1627.59 (4) ų |

| Framework Composition | SnO₃ pyramids and PO₄ tetrahedra |

Structural Investigations of Tin-Organic Ligand Complexes Incorporating Diphosphate Moieties

In such complexes, the organic ligand typically coordinates to the tin(IV) or tin(II) center through donor atoms like oxygen and nitrogen. researchgate.net The resulting coordination geometry around the tin atom is often a distorted polyhedron. For example, in complexes with certain thio-Schiff bases or other tridentate ligands, the tin atom can adopt a five-coordinate, distorted square pyramidal or trigonal bipyramidal geometry. researchgate.netnih.gov

While specific literature detailing the crystal structure of a tin-organic complex that also incorporates a discrete diphosphate (P₂O₇⁴⁻) anion as a counter-ion or bridging unit is specialized, the principles of structural analysis are well-established. X-ray diffraction studies provide precise bond lengths and angles, revealing how the organic ligands and diphosphate groups are arranged around the metallic center. The synthesis of these complexes can involve various methods, including ligand substitution, where a pre-formed organotin compound reacts with a suitable ligand. uobabylon.edu.iq The integration of a diphosphate moiety can occur through its role as a counter-anion to a cationic tin-organic complex or by directly coordinating to the tin center, potentially acting as a bridging ligand to form multinuclear structures or extended networks.

The table below provides examples of coordination environments found in tin-organic complexes, which are representative of the structural motifs that would be investigated in analogous diphosphate-containing systems.

| Complex Type | Ligand Type | Coordination Geometry at Tin | Coordination Number | Reference |

| Diorganotin(IV) Complex | Dibasic tridentate (O,N,O) | Distorted square pyramidal | 5 | researchgate.net |

| Diorganotin(IV) Complex | Thio-Schiff Base (O,N,S) | Distorted trigonal bipyramidal | 5 | nih.gov |

| Tin(II) Phthalocyanine Complex | Phthalocyanine (N,N,N,N) | Square pyramidal | 5 (with axial ligand) | rsc.org |

Advanced Spectroscopic Characterization of Tin Diphosphate Systems

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) is a potent technique for probing the local environment of specific nuclei within a solid material. For tin diphosphate (B83284), both the ¹¹⁹Sn and ³¹P nuclei are NMR-active, offering complementary perspectives on the material's structure.

The chemical shielding tensor provides a three-dimensional picture of the electronic environment around a nucleus. Its principal values (δ₁₁, δ₂₂, δ₃₃) are sensitive to the local geometry and bonding. In solid-state NMR, the analysis of these tensors, often through the chemical shift anisotropy (CSA), reveals detailed structural information that is averaged out in solution-state NMR.

For tin(II) compounds, the ¹¹⁹Sn nucleus typically exhibits a very large chemical shift anisotropy due to the asymmetric electronic environment created by the stereochemically active lone pair of electrons. Research on various crystalline tin(II) compounds, including tin diphosphate, has utilized Magic Angle Spinning (MAS) NMR to determine these shielding tensor parameters. researchgate.net

A study by Harris et al. provided specific data on the ¹¹⁹Sn shielding tensor for this compound, as detailed in the table below. The isotropic chemical shift (δiso) is the average of the principal components and corresponds to the peak position in a high-resolution MAS spectrum. The span (Ω) and skew (κ) describe the width and asymmetry of the tensor, respectively.

| Compound | Isotropic Chemical Shift (δiso / ppm) | Span (Ω / ppm) | Skew (κ) |

|---|---|---|---|

| This compound (Sn₂P₂O₇) | -490 | 750 | -0.13 |

Similarly, ³¹P NMR is highly sensitive to the coordination and bonding environment of the phosphate (B84403) groups. The ³¹P chemical shielding tensor in phosphates can distinguish between different phosphate species (e.g., orthophosphate, pyrophosphate) and is influenced by factors such as P-O bond lengths and angles. While specific tensor values for this compound are not extensively reported in the literature, the isotropic chemical shifts for pyrophosphates typically fall in a characteristic range, often between -4 ppm and -20 ppm, distinguishing them from orthophosphates (around 5 ppm) and polyphosphates. jmaterenvironsci.com

Indirect spin-spin coupling, or J-coupling, arises from the interaction between nuclear spins mediated by bonding electrons. In tin-containing compounds, the coupling between tin isotopes (¹¹⁹Sn and ¹¹⁷Sn) can provide valuable information about Sn-Sn connectivity and bond strengths. These couplings can be observed as satellite peaks in the ¹¹⁹Sn MAS NMR spectra.

While direct Sn-Sn bonds are not present in the ionic structure of this compound, through-space or through-bond couplings can still be measured. Studies on related compounds like tin(II) phosphite (SnHPO₃) and tin(II) hydrogen phosphate (SnHPO₄) have reported surprisingly large indirect Sn,Sn coupling constants, with values of 2600 ± 200 Hz and 4150 ± 200 Hz, respectively. researchgate.netresearchgate.net The analysis in these cases involved examining satellite peaks in the ¹¹⁹Sn spectra, which result from the coupling between a ¹¹⁹Sn nucleus and a neighboring, less abundant ¹¹⁷Sn nucleus (natural abundance 7.68%). researchgate.net The determination of such coupling constants in this compound would offer deeper insights into the spatial arrangement and interaction of the tin cations within the crystal lattice.

In MAS NMR, spinning the sample at a specific "magic" angle averages out anisotropic interactions like chemical shift anisotropy. However, if the spinning speed is not infinitely fast, a series of peaks known as spinning sidebands appear in the spectrum, flanking the central isotropic peak at integer multiples of the spinning rate.

The intensities of these sidebands contain quantitative information about the principal values of the chemical shielding tensor. researchgate.net By analyzing the intensity distribution of the spinning sideband manifold, one can extract the values for the chemical shift anisotropy (CSA). This method is particularly crucial for nuclei like ¹¹⁹Sn in asymmetric environments, which possess a large CSA. researchgate.net For this compound, the analysis of the ¹¹⁹Sn MAS NMR spinning sidebands is the method used to determine the shielding tensor parameters listed in Table 1. researchgate.net The wide sideband patterns observed for Sn(II) species are a direct consequence of their large CSA. researchgate.net

One of the significant advantages of ³¹P NMR is its utility in the quantitative analysis of different phosphorus-containing species within a sample. airccse.comresearchgate.net The ³¹P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, leading to excellent NMR sensitivity. researchgate.net The principle behind quantitative NMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that resonance.

In the context of this compound, ³¹P MAS NMR can be used to verify the purity of the sample and quantify the proportion of pyrophosphate relative to other potential phosphate impurities, such as orthophosphate or polyphosphates. For accurate quantification using solid-state NMR, several experimental factors must be carefully controlled. These include ensuring a sufficiently long recycle delay between scans to allow for complete spin-lattice (T₁) relaxation of all phosphorus species, as their relaxation times can differ significantly. airccse.com The inclusion of all spinning sidebands in the total signal intensity is also necessary for accurate quantification. airccse.com This technique is invaluable for assessing the chemical composition and phase purity of this compound materials.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of molecules and crystal lattices. Both Infrared (IR) and Raman spectroscopy provide a characteristic fingerprint of the compound based on the vibrations of its constituent chemical bonds and structural units.

For this compound (Sn₂P₂O₇), vibrational spectroscopy is particularly effective for identifying the pyrophosphate anion (P₂O₇)⁴⁻ and characterizing the Sn-O bonds within the structure. The pyrophosphate group has a distinct set of internal vibrational modes that can be readily identified.

The key vibrational modes of the P₂O₇⁴⁻ anion arise from the P-O-P bridge and the terminal PO₃ groups. These include:

Symmetric and Asymmetric Stretching of the P-O-P bridge (νs(P-O-P) and νas(P-O-P)) : The symmetric stretch typically appears as a strong band in the Raman spectrum, while the asymmetric stretch is strong in the IR spectrum.

Stretching of the terminal PO₃ groups (ν(PO₃)) : These vibrations give rise to strong bands in both IR and Raman spectra in the high-frequency region.

Bending modes (δ(O-P-O), δ(P-O-P)) : These occur at lower frequencies.

Spectroscopic investigations of tin phosphate glasses and related pyrophosphate compounds provide a basis for assigning the vibrational modes in this compound. The presence of bands in specific regions of the IR and Raman spectra confirms the existence of pyrophosphate units as the primary phosphate anion. Furthermore, vibrations associated with the tin-oxygen polyhedra (Sn-O stretching and bending modes) are typically observed at lower frequencies.

The following table summarizes the characteristic vibrational frequency ranges for pyrophosphate and related groups found in tin phosphate systems.

| Vibrational Mode | Typical Frequency Range (cm-1) | Primary Activity |

|---|---|---|

| ν(PO₃) - Asymmetric Stretching | 1170 - 1100 | IR, Raman |

| ν(PO₃) - Symmetric Stretching | ~1025 | Raman |

| νas(P-O-P) - Asymmetric Stretching | 980 - 900 | IR |

| νs(P-O-P) - Symmetric Stretching | 750 - 720 | Raman |

| δ(O-P-O) - Bending Modes | 650 - 400 | IR, Raman |

| Sn-O Stretching/Bending | < 400 | IR, Raman |

The analysis of these spectral features allows for the direct identification of the diphosphate structural units and provides information on the coordination environment of the tin cations in the Sn₂P₂O₇ lattice. ias.ac.in

Ion Exchange and Sorption Research of Tin Phosphates

Cation Exchange Mechanisms and Selectivity in Tin Phosphate (B84403) Materials

Tin(IV) phosphate functions as a typical cation exchanger, a characteristic attributed to its Brønsted acidity. mdpi.comnih.gov The primary mechanisms governing the sorption of heavy metals onto tin phosphates are ion exchange and, in some cases, dissolution-precipitation processes. mdpi.com The ion exchange process involves the replacement of mobile protons from the phosphate groups with cations from the solution. nih.gov

The selectivity of tin phosphate materials for different cations is a critical aspect of their performance. The degree of selectivity is influenced by factors such as the atomic number, valence, and degree of ionization of the exchanging metal ions. researchgate.net Research has established selectivity sequences for various metal ions, demonstrating the material's preference for certain cations over others. For instance, a layered ammonium tin phosphate exhibited an ion-exchange capacity sequence of Cu > Zn > Ni ≈ Mn. researchgate.net Another study on crystalline tin(IV) phosphate, specifically Sn(HPO₄)₂·H₂O, determined the selectivity order to be Cu²⁺ > Co²⁺ > Ni²⁺. nih.govnih.gov Similarly, for the sorption of radionuclides, the affinity was found to follow the series U > Sr > Cs. mdpi.comnih.gov This selectivity is crucial for the targeted separation and removal of specific metal ions from complex aqueous environments.

To understand the efficiency and mechanism of the sorption process, researchers employ various kinetic and isotherm models. The sorption of metal ions onto tin phosphate is often well-described by the Langmuir adsorption isotherm model. mdpi.comnih.govnih.gov The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical and energetically uniform active sites. usda.goviwaponline.com The fit of experimental data to this model suggests that the adsorption process is favorable. mdpi.com

Thermodynamic studies of the ion exchange process on tin phosphates have revealed that the processes are generally spontaneous and endothermic. nih.govnih.govresearchgate.net Key thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are calculated to characterize the nature of the sorption. nih.govnih.gov A negative ΔG° indicates a spontaneous process, while a positive ΔH° suggests that the process is endothermic, meaning that an increase in temperature favors the adsorption. nih.govresearchgate.net The positive value of ΔS° points to increased randomness at the solid-liquid interface during the adsorption process. nih.govresearchgate.net

The kinetics of the sorption process are often analyzed using models like the pseudo-first-order and pseudo-second-order models. iwaponline.comjofamericanscience.org The pseudo-second-order model frequently provides a better fit for the experimental data, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. mdpi.combelnauka.by

Tin phosphate has demonstrated considerable potential for the selective removal of various metal ions from aqueous solutions, including those of environmental and industrial concern. mdpi.comnih.gov

Cs(I), Sr(II), and U(VI): Tin phosphate is a promising material for removing radionuclides from wastewater. mdpi.comnih.gov Studies on precipitated tin(IV) phosphate have shown significant sorption capacity for Cs(I), Sr(II), and U(VI) ions. mdpi.comnih.gov The sorption selectivity for these ions was found to be in the order of U(VI) > Sr(II) > Cs(I). mdpi.comnih.gov The mechanism for uranium sorption is suggested to be a precipitation mechanism, which explains its significantly higher sorption capacity compared to cesium and strontium. mdpi.com

Cu(II), Co(II), and Ni(II): The sorption behavior of tin(IV) phosphate towards transition metal ions has also been extensively studied. nih.govnih.gov The extent of adsorption increases with higher temperatures and metal ion concentrations. nih.gov The established selectivity order for these ions on α-tin phosphate is Cu²⁺ > Co²⁺ > Ni²⁺. nih.gov This preference for copper is a recurring finding in the literature. researchgate.netnih.govnih.gov

The table below summarizes the maximum sorption capacities (Q₀) for various ions on a modified tin phosphate sample as determined by the Langmuir model. mdpi.comnih.gov

| Ion | Q₀ (meq/g) | Q₀ (mg/g) |

| Cs(I) | 0.81 | 107.8 |

| Sr(II) | 1.94 | 84.9 |

| U(VI) | 4.90 | 583.1 |

Influence of Porous Structure and Surface Area on Sorption Capacity

The physicochemical properties of the sorbent, particularly its porous structure, specific surface area, and pore size distribution, play a determining role in its sorption activity. mdpi.comnih.gov The accessibility of hydrated ions to the ion-exchange centers on the surface is highly dependent on these characteristics, which in turn affects the sorption capacity and kinetics. mdpi.comnih.gov

Reversible Dehydration and Intercalation Properties of Layered Tin Phosphates

Layered tin phosphates represent a unique class of these materials. Their structure consists of two-dimensional layers that can accommodate guest molecules and ions between them. csulb.edu This layered arrangement allows for processes like intercalation, where ions are reversibly inserted into the host material's structure. wikipedia.org

The presence of water molecules, either coordinated to the metal centers or as lattice water within the structure, is a common feature of these materials. rsc.org The removal of this water through dehydration can create structural spaces and a more porous nature, which can significantly enhance properties like ion diffusion and intercalation rates. nih.gov For example, studies on other layered metal phosphates, such as iron phosphate, have shown that partial dehydration creates pathways for Li⁺ diffusion, thereby increasing the Li-intercalation reaction rate without causing the formation of byproducts. nih.gov Some layered metal phosphonates have demonstrated the ability to undergo reversible dehydration and rehydration, where the material can lose its water molecules upon heating and regain them from the atmosphere without a collapse of the layered structure. rsc.org This property is crucial for the stability and potential regeneration of these materials in various applications.

Effects of Synthesis and Post-Synthesis Modification on Ion Exchange Performance

The synthesis conditions and subsequent modifications of tin phosphate have a profound effect on its physicochemical properties and, consequently, its ion exchange performance. mdpi.comnih.govresearchgate.net Tin phosphate is often synthesized via a precipitation method, for instance, by reacting an aqueous solution of a tin salt like SnCl₄·5H₂O with phosphoric acid. mdpi.comnih.gov

Post-synthesis modification procedures, such as hydrothermal, microwave, and mechanochemical treatments, can significantly alter the material's structure and enhance its sorption characteristics. mdpi.comnih.govnih.gov These treatments have been shown to effectively transform the porous structure of precipitated tin phosphate from microporous to meso-macroporous. mdpi.comnih.gov This structural change leads to a marked increase in the sorption capacity for ions like Cs(I), Sr(II), and U(VI). mdpi.comnih.gov For example, while an initial, unmodified tin phosphate sample showed no sorption for cesium ions, modified samples exhibited significantly higher sorption capacities for all tested cations. mdpi.comnih.gov Treating the tin phosphate in the form of a wet gel, as opposed to a dried xerogel, has been identified as a particularly effective novel procedure for achieving maximum sorption indicators. mdpi.comnih.gov

Furthermore, the creation of hybrid or composite materials, such as anchoring organic moieties like acrylamide onto tin(IV) phosphate, can produce materials with high selectivity for specific ions like Hg(II). niscpr.res.in These modifications highlight the tunability of tin phosphate materials to optimize their performance for targeted ion exchange applications.

Catalytic Applications and Reaction Mechanism Studies

Heterogeneous Catalysis by Tin Diphosphate (B83284) and Related Tin Phosphates

Tin phosphates function as solid acid catalysts, offering advantages such as ease of separation from reaction products, potential for regeneration, and thermal stability. Their application in heterogeneous catalysis is a growing area of research, driven by the need for more sustainable and efficient chemical processes.

The catalytic activity of tin phosphates is primarily attributed to their acidic nature. These materials possess both Brønsted and Lewis acid sites, the nature and concentration of which can be tailored during synthesis. For instance, the use of different structure-directing agents (SDAs) during the synthesis of nanostructured tin phosphates (SnPO) has been shown to strongly influence the types of phosphate (B84403) species present, as well as the material's porosity. researchgate.net

Studies employing techniques such as ³¹P Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) have been crucial in characterizing these active sites. researchgate.net This analytical method helps to identify the different phosphate environments within the material's structure, which in turn correlates with the catalytic performance. The acidic sites facilitate reactions by protonating substrates (Brønsted acidity) or accepting electron pairs (Lewis acidity), thereby activating them for subsequent chemical transformations.

The well-defined acidic properties of tin phosphates make them effective catalysts for several important organic reactions.

Alkyl Levulinate Synthesis: Tin phosphate catalysts have demonstrated high efficiency in the one-pot synthesis of alkyl levulinates through the alcoholysis of furfuryl alcohol. researchgate.net Alkyl levulinates are valuable bio-based chemicals used as fuel additives and green solvents. researchgate.netfrontiersin.org In one study, a nanostructured tin phosphate catalyst synthesized using a P123 pluronic surfactant (SnPO-P123) exhibited superior yield in the conversion of furfuryl alcohol with n-butanol to n-butyl levulinate. researchgate.net The reaction proceeds via the catalyst's acid sites, which facilitate both the etherification of furfuryl alcohol and its subsequent conversion to the levulinate ester. ncsu.edu

Tetrahydrobenzo[b]pyran Synthesis: The synthesis of tetrahydrobenzo[b]pyran derivatives, a class of compounds with significant biological and pharmacological activities, is often achieved through a one-pot, multi-component reaction involving an aldehyde, malononitrile, and a dimedone derivative. ajgreenchem.comresearchgate.net While a wide array of catalysts have been employed for this transformation, the specific application of tin diphosphate is not extensively documented in recent literature. ajgreenchem.combhu.ac.innih.gov However, the general mechanism relies on acid or base catalysis to facilitate the condensation reactions, a role for which tin phosphates are theoretically well-suited.

Carbonyl Protection: Protecting carbonyl groups is a critical step in multi-step organic synthesis to prevent them from reacting with strong nucleophiles or bases. csircentral.net Tin(IV) hydrogen phosphate [Sn(HPO₄)₂·H₂O] in the form of nanodisks has been identified as a mild, efficient, and reusable heterogeneous catalyst for the protection of carbonyl compounds as 1,3-oxathiolanes. csircentral.netresearchgate.net This transformation involves the reaction of an aldehyde or ketone with 2-mercaptoethanol. The tin phosphate acts as a Lewis acid catalyst, activating the carbonyl group for nucleophilic attack. csircentral.net This method is effective for both aromatic and aliphatic carbonyl compounds, providing excellent yields at room temperature. researchgate.net

Table 1: Performance of Tin(IV) Hydrogen Phosphate in Carbonyl Protection

| Carbonyl Compound | Solvent | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | CH₂Cl₂ | 15 | 95 | csircentral.net |

| 4-Chlorobenzaldehyde | CH₂Cl₂ | 20 | 96 | csircentral.net |

| 4-Nitrobenzaldehyde | CH₂Cl₂ | 25 | 98 | csircentral.net |

| Cyclohexanone | CH₂Cl₂ | 40 | 92 | csircentral.net |

| Acetophenone | CH₂Cl₂ | 45 | 90 | researchgate.net |

Photocatalytic Degradation Processes Utilizing Tin Phosphate Composites

Tin phosphate-based composites are gaining attention for their potential in environmental remediation through photocatalysis. This process uses light to activate a semiconductor material, which then generates reactive oxygen species (ROS) to break down organic pollutants in water and air.

For example, a styrene–tin(IV) phosphate nanocomposite has been successfully used as an efficient photocatalyst for the degradation of methylene blue dye under solar light. The composite material exhibited high efficiency, degrading 80% of the dye within two hours of illumination. The degradation process was found to follow pseudo-first-order kinetics.

Doping, or intentionally introducing tin ions into the crystal lattice of other semiconductor photocatalysts like TiO₂, is a proven strategy to enhance their performance. Tin doping can improve photocatalytic activity in several ways:

Altering Band Structure: Tin doping can create lattice defects and change the energy band structure of the host material, which can help in narrowing the bandgap and allowing the material to absorb a broader spectrum of light, including visible light. proquest.com

Inhibiting Charge Recombination: A major limitation in photocatalysis is the rapid recombination of photogenerated electrons and holes before they can react. Tin doping can introduce impurity levels that act as trapping sites for charge carriers, promoting their separation and increasing the quantum efficiency of the photocatalytic process. proquest.comresearchgate.net

Synergistic Effects: Co-doping with tin and other elements, such as Lanthanum (La), can lead to synergistic effects that further inhibit the recombination of electron-hole pairs, significantly boosting photocatalytic activity beyond what is achievable with single-element doping. proquest.com

The degradation of organic pollutants via photocatalysis is mediated by highly reactive oxygen species (ROS). Identifying these species is key to understanding the reaction mechanism. This is typically done using scavenger experiments, where specific molecules are added to the reaction to quench particular ROS. Common scavengers include isopropanol or tert-butyl alcohol for hydroxyl radicals (•OH), benzoquinone for superoxide radicals (•O₂⁻), and ammonium oxalate for holes (h⁺).

In photocatalytic systems involving tin-based materials, such as N-doped SnO₂, studies have confirmed that the hydroxyl radical (•OH) is a primary active oxidizing species responsible for the breakdown of organic dyes. The process begins when the photocatalyst absorbs light, generating electron-hole pairs. The holes (h⁺) can oxidize water molecules or hydroxide ions to form •OH radicals, while electrons (e⁻) can reduce adsorbed oxygen to form superoxide radicals (•O₂⁻), which can lead to further ROS generation. These powerful radicals then attack the organic pollutant molecules, leading to their degradation and eventual mineralization into CO₂, H₂O, and inorganic ions. mdpi.commdpi.comacs.org

Peroxymonosulfate Activation by Tin(IV) Phosphate for Contaminant Degradation

Advanced oxidation processes (AOPs) based on the activation of persulfates, such as peroxymonosulfate (PMS), are highly effective for degrading recalcitrant organic contaminants. mdpi.com PMS activation generates powerful sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH), which can non-selectively degrade a wide range of pollutants. mdpi.com

While the direct activation of PMS by solid tin(IV) phosphate is not yet widely reported, research on activation by phosphate anions in solution provides a strong basis for its potential. Studies have shown that phosphate ions can efficiently activate PMS, particularly at neutral pH, to degrade organic pollutants. nih.gov The proposed mechanism involves the formation of radical species, with the hydroxyl radical (•OH) being identified as the major radical responsible for contaminant degradation at neutral pH. nih.gov Given that tin(IV) phosphate can act as a source of phosphate ions and possesses surface active sites, it is a promising candidate for heterogeneous activation of PMS, a field that warrants further investigation. The HPO₄²⁻ form of phosphate has been shown to be particularly effective in activating PMS to generate both SO₄•⁻ and singlet oxygen (¹O₂) for pollutant degradation. eeer.org

Doping Effects and Composite Material Research on Tin Phosphate Systems

Impact of Tin-Doping on Structural Features and Electronic Properties of Host Materials

The introduction of tin as a dopant into various host materials can significantly alter their structural and electronic characteristics. Doping can introduce changes in the host material's electronic structure by creating new energy levels, which in turn affects properties like electrical conductivity and optical band gaps. researchgate.net The nature of these changes is heavily dependent on the valence state of the tin dopant and its influence on the host's crystal lattice.

Tin can exist in two primary oxidation states, Sn(II) (stannous) and Sn(IV) (stannic), and the specific valence state plays a crucial role in determining the properties of the doped material. The stability of these states is influenced by factors like the inert pair effect, which describes the reluctance of the s-shell electrons to participate in bond formation, making the lower oxidation state more stable in certain conditions. quora.com

In compounds, Sn(IV) is generally more stable and less basic than Sn(II) due to its higher charge density and greater polarizing power, which leads to more covalent character in its bonds. quora.comreddit.com Conversely, the Sn(II) ion is a more potent inducer of certain biological activities, such as in the case of haem oxygenase-1 in rat cardiac tissue. who.int

Research on mixed-valence compounds, such as the tin(II/IV)‐nitridophosphate Sn₃P₈N₁₆, demonstrates the possibility of incorporating both oxidation states into a single crystal structure. researchgate.net In this compound, synthesized under high-pressure and high-temperature conditions, Sn(II) and Sn(IV) cations are located within rings of a 3D-network of PN₄ tetrahedra. researchgate.net The distinct spectroscopic properties of Sn(II) and Sn(IV) allow for their simultaneous presence to be confirmed through techniques like ¹¹⁹Sn Mössbauer spectroscopy and nuclear magnetic resonance spectroscopy. researchgate.net The incorporation of both Sn(II) and Sn(IV) can lead to unique electronic properties and potential applications in catalysis and energy storage. researchgate.net In some catalyst systems, it has been observed that the presence of Sn(IV) can elevate the oxidation state of other metals in the composite, such as copper, through electron withdrawal. acs.org

For instance, in studies of doped metal oxides, an increase in the concentration of the dopant often leads to a decrease in the average crystallite size. This phenomenon is attributed to the replacement of host ions with dopant ions of a different radius, causing lattice distortion. chalcogen.ro For example, in Mn-doped PbS thin films, the average crystallite size was observed to decrease from 21 nm to 11 nm as the dopant concentration increased. chalcogen.ro Similarly, in copper-doped tin oxide thin films, the grain size of the crystallites was found to increase to a maximum at a low doping level (0.2%) and then decrease with further doping. univ-eloued.dz

The morphology of the material's surface can also be significantly altered. In some cases, doping can lead to a smoother surface with a decrease in features like nano-needles as the impurity concentration increases. researchgate.net However, other studies have shown that doping can create a more porous or granular surface, which can be beneficial for applications such as gas sensing by providing a larger surface area for gas interaction. researchgate.net The specific morphological changes depend on the host material, the dopant, and the synthesis method used.

Phosphate (B84403) Ion Doping Effects on Tin Compounds

The introduction of phosphate ions into tin compounds can modify their properties for various applications. While research specifically on phosphate doping of tin compounds is not as extensive as tin-doping of other materials, the principles can be inferred from related systems. Doping with phosphorus-containing groups can immobilize heavy metals through phosphate-metal precipitation and enhance soil fertility by providing bioavailable phosphorus. bioengineer.org

In the context of materials science, treating metal oxides like TiO₂ with phosphoric acid to bind phosphate anions introduces acidic groups to the material. This is expected to improve ionic conductivity, water adsorption, and ion exchange capacity. mdpi.com This functionalization can make the inorganic particles more compatible with a polymer matrix in composite materials, creating interconnected ion channels that improve ion transport. mdpi.com The introduction of phosphate can also influence the structural and electrochemical properties of the final material, making it suitable for applications in fuel cells and batteries. mdpi.com

Synthesis and Characterization of Inorganic-Organic Tin Phosphate Composites

Inorganic-organic composite materials, which combine the properties of both inorganic particles and organic polymers, are a significant area of research. nih.govmdpi.comnih.gov Tin phosphate can be integrated with various polymers to create hybrid materials with enhanced properties and potential for new applications.

Tin phosphate can be used as an inorganic matrix for the in-situ chemical oxidative polymerization of conjugated polymers like polyindole, polyaniline, and polypyrrole. sapub.org In this process, the monomer (e.g., indole, aniline, or pyrrole) is polymerized in the presence of a tin phosphate slurry, using an oxidant like ferric chloride (FeCl₃). sapub.orgtmc.edu This results in the formation of a composite material where the polymer is distributed on the inorganic matrix. sapub.org

The amount of the organic polymer incorporated into the composite can be controlled and quantified through elemental analysis. Research has shown the successful synthesis of various tin phosphate/polymer composites with different polymer weight percentages. sapub.org

| Composite Material | Organic Polymer Content (wt%) |

|---|---|

| Tin Phosphate/Polyindole (SnP/PIn) | 15.0 |

| Tin Phosphate/Polyaniline (SnP/PAni) | 3.298 |

| Tin Phosphate/Polypyrrole (SnP/PPy) | 36.48 |

| Tin Phosphate/Polyindole-co-Polyaniline (SnP/PIn-co-PAni) | 3.837 |

| Tin Phosphate/Polyindole-co-Polypyrrole (SnP/PIn-co-PPy) | 41.725 |

These composites leverage the properties of both the inorganic tin phosphate and the conducting organic polymer, opening up possibilities for applications in areas like ion exchange, sensors, and electronic devices. sapub.orgresearchgate.net

A variety of analytical techniques are employed to characterize the structural and chemical properties of these inorganic-organic tin phosphate hybrid materials.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the composite material and to confirm the successful incorporation of the polymer into the inorganic matrix. sapub.orgniscpr.res.in Shifts in the characteristic absorption bands of the polymer can indicate interactions between the organic and inorganic components. niscpr.res.in

X-ray Diffraction (XRD): XRD analysis is used to study the crystalline structure of the composite materials. scispace.commdpi.com The presence of characteristic peaks for both the inorganic material and the polymer can confirm the formation of a composite. A broad hump in the XRD pattern is often characteristic of the amorphous structure of polymers like polyindole. ijacskros.com

Scanning Electron Microscopy (SEM): SEM provides information about the surface morphology and microstructure of the composite. SEM images can reveal how the polymer is distributed on the surface of the inorganic tin phosphate matrix. sapub.orgijacskros.com Changes in morphology compared to the pure components are indicative of the interactions and composite formation. ijacskros.com

Elemental Analysis (C,H,N): This technique is used to determine the weight percentage of the organic polymer within the inorganic matrix, providing quantitative data on the composition of the hybrid material. sapub.org

Thermal Analysis (TGA/DTA): Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the composite materials. The interaction between the polymer and the inorganic matrix can lead to enhanced thermal stability compared to the pure polymer. niscpr.res.inresearchgate.net

Through these characterization methods, a comprehensive understanding of the structure, composition, and properties of the tin phosphate-based hybrid materials can be achieved, which is essential for tailoring their properties for specific applications. sciencepg.com

Theoretical and Computational Chemistry of Tin Diphosphate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool in solid-state chemistry for predicting and analyzing the properties of materials like tin diphosphate (B83284). royalsocietypublishing.org DFT calculations allow for the accurate simulation of a wide array of phenomena, including structural parameters, electronic band structures, and thermodynamic stability. royalsocietypublishing.orgarxiv.org The theory's foundation lies in the principle that the total energy of a system is a unique functional of its electron density. royalsocietypublishing.org By solving a set of independent-particle equations (the Kohn-Sham equations), DFT provides a computationally tractable method to study the electronic structure of complex materials. royalsocietypublishing.org

DFT calculations are frequently employed to validate experimentally determined crystal structures and to predict new, potentially stable polymorphic forms of a compound. mdpi.com This is often achieved by comparing the energies of different structural configurations and by optimizing experimental lattice parameters and atomic positions to find the minimum energy state. mdpi.com

For tin(II) diphosphate (Sn₂P₂O₇), structural investigations have identified multiple polymorphs. The room temperature form, β-Sn₂P₂O₇, possesses a triclinic structure, which undergoes a reversible transition at 623 K to a high-temperature monoclinic form, α-Sn₂P₂O₇. researchgate.net The crystal structures for both phases have been determined and solved using X-ray diffraction techniques at various temperatures. researchgate.net DFT calculations can be used to confirm the stability of these phases and to explore the energy landscape for other potential polymorphs. mdpi.comresearchgate.net

First-principles calculations based on DFT have been used to investigate the electronic structure of Sn(II) phosphates. researchgate.net These studies indicate that many of these compounds, including tin diphosphate, have large band gaps (often above 3.2 eV), suggesting they are transparent to visible light. researchgate.net The nature of the valence and conduction bands, which determines the electronic and optical properties, can be thoroughly analyzed. For instance, in some Sn(II) phosphates, the dispersive valence band edges, which lead to low hole effective masses, are attributed to the anti-bonding hybridization between Sn 5s orbitals and the phosphate (B84403) groups. researchgate.net

| Property | β-Sn₂P₂O₇ (at RT) | α-Sn₂P₂O₇ (at 773 K) |

|---|---|---|

| Crystal System | Triclinic | Monoclinic |

| Space Group | P1̄ | P2₁/n |

| a (Å) | 5.2776(5) | 7.1765(4) |

| b (Å) | 11.5413(12) | 9.2874(6) |

| c (Å) | 11.6360(12) | 5.2968(4) |

| α (°) | 102.911(8) | 90 |

| β (°) | 99.303(8) | 106.034(3) |

| γ (°) | 98.899(8) | 90 |

| Volume (ų) | 668.2(3) | 339.30(5) |

| Z | 4 | 2 |

Computational techniques such as Electron Localization Function (ELF) calculations have been successfully used to localize and visualize these stereochemically active lone pairs in both the α and β polymorphs of Sn₂P₂O₇. researchgate.net The influence of the lone pair is also evident in more complex open-framework tin phosphates. In structures like A[Sn₄(PO₄)₃] (where A=Na, K, NH₄), the lone pairs of the tin atoms protrude into half of the structural channels, effectively blocking them and preventing the insertion of the A⁺ cations. researchgate.net Similarly, in another open-framework tin phosphate, the lone pairs of Sn(II) extend into one of the intersecting channels, preventing access. capes.gov.br

While specific DFT studies on the electronic conductivity and ion diffusivity of this compound are not widely documented, the methodology is extensively applied to related tin-based and phosphate electrode materials for energy storage applications. mdpi.comresearchgate.net DFT can be used to calculate the energy barriers for ion migration, a crucial parameter for determining ionic conductivity. mdpi.comepjap.org For electronic conductivity in semiconducting materials, DFT helps in understanding the formation and mobility of charge carriers like electrons and holes, including polaronic conduction mechanisms in transition metal oxides and phosphates. rsc.org

For example, studies on sodium tin phosphate (Na₄SnP₂O₉) have utilized machine-learning molecular dynamics (MLMD), often trained on DFT data, to calculate Na⁺ ion diffusivity and predict activation energies for conduction. arxiv.org In other phosphate-based cathode materials, DFT calculations have revealed that Na⁺ diffusion can be facilitated by the creation of mixed oxidation states in transition metals during desodiation, which lowers the energy barrier for ion movement. epjap.org Computational screening of materials using these methods helps identify promising candidates for solid-state electrolytes and battery electrodes. mdpi.com

| Compound | Methodology | Key Finding | Reference |

|---|---|---|---|

| Na₄SnP₂O₉ (NSP) | Ab initio and MLMD | Identified as thermodynamically stable with high predicted ionic conductivity. | arxiv.org |

| NaMn₀.₅Ni₀.₂₅Fe₀.₂₅PO₄ | DFT | Low Na⁺ diffusion energy barrier, promoting rapid recharge and good ionic conductivity. | epjap.org |

| LiFe₂(PO₄)₃ | First-principles | Predicted to have the most facile electron polaron transport among several Li-NASICONs. | rsc.org |

| LiPON | AIMD, MLIPs | Nitrogen incorporation creates interconnected, low activation energy pathways for Li⁺, improving diffusivity. | nih.gov |

Quantum Theory of Atoms in Molecules (QTAIM) and Topology Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for defining chemical bonding and atomic properties based on the topology of the electron density (ρ(r)). wiley-vch.de This analysis identifies critical points in the electron density where the gradient is zero. A (3, -1) critical point, or bond critical point (BCP), located on the path between two nuclei is a definitive indicator of a chemical bond. nih.goviucr.org

QTAIM has been applied to tin-phosphate systems to elucidate the nature of the chemical bonds. nih.gov In a study of a chloridotriphenyl(triphenyl phosphate-κO)tin(IV) complex, an AIM (Atoms in Molecules) topology analysis based on the calculated wavefunction was performed. nih.goviucr.org Despite a relatively long Sn—O bond distance of 2.6644 (17) Å, the analysis revealed the presence of a (3, -1) bond critical point on the interbasin surface separating the tin and oxygen atoms. nih.goviucr.org This finding confirmed the existence of a true polar covalent bond between the triphenyl phosphate moiety and the tin center, ruling out a description of the compound as a simple co-crystal. nih.goviucr.org The QTAIM approach thus provides unambiguous evidence of bonding interactions that might be ambiguous based on interatomic distances alone. nih.gov

Molecular Dynamics Simulations for Structural Dynamics (if applicable)

While specific Molecular Dynamics (MD) simulation studies focused on this compound (Sn₂P₂O₇) are not prominent in the surveyed literature, MD is a powerful and widely used technique for investigating the structural dynamics of related phosphate materials, particularly in amorphous (glassy) or solution states. acs.orgaip.org

MD simulations model the time-dependent evolution of a system of atoms or molecules by integrating Newton's equations of motion. aip.org For glasses, structures are often generated computationally using a melt-quench protocol, where the system is heated to a high temperature to achieve a liquid state and then cooled rapidly to form an amorphous solid. acs.org

This methodology has been applied to study:

Phosphate Glasses: Classical MD simulations on binary phosphate glasses, such as sodium and calcium phosphates, have been used to analyze the network structure, including coordination numbers, bond angle distributions, and the distribution of Qⁿ species (phosphate tetrahedra with n bridging oxygens). acs.orgaip.org These simulations are essential for understanding how modifiers like Na₂O or CaO alter the glass network.

Solution Dynamics: MD simulations have been used to investigate the structure and dynamics of adenosine diphosphate (ADP) in aqueous solutions. nih.govacs.org These studies revealed that the presence of Mg²⁺ ions induces a more extended and stable structure for ADP, forming a stable pyramidal coordination with the phosphate oxygens, which in turn affects the molecule's diffusion and relaxation behavior. nih.govacs.org

Given its successful application to these related systems, MD simulations represent a viable and promising approach for future investigations into the structural dynamics, ion transport mechanisms, and phase transition behavior of both crystalline and amorphous this compound.

Degradation Mechanisms and Stability Studies of Tin Diphosphate

Hydrolytic Stability and Degradation Pathways of Tin Alkylphosphonates

The stability of tin phosphonate materials in aqueous environments is a critical factor for their practical applications. Research into hierarchically porous tin alkylphosphonate frameworks reveals that their stability is significantly influenced by the chemical environment, particularly the presence of acid. mdpi.com

Studies on various tin alkylphosphonates, such as Sn-HEDP, Sn-EDTMP, Sn-ATMP, and Sn-DTPMP, in hydrochloric acid show a complex interplay between ionic strength and acid concentration that affects their stability. mdpi.com The degradation process is believed to involve a nucleophilic reaction where the acidic medium attacks the structure. This can lead to the irreversible insertion of chloride ions, which bond to the tin, while the displaced oxygen from the phosphonate linker may participate in hydrogen bonding. Subsequently, the resulting tin chloride complexes can hydrolyze and condensate into hydroxide species. mdpi.com

The dissolution rates of tin (RSn) and phosphorus (Rp) from these materials provide insight into their degradation. For instance, in a 1 mol·L−1 HCl solution, the dissolution rates can range from 10−2 to 10−5 gm−2·d−1 for tin and 10−2 to 10−4 gm−2·d−1 for phosphorus, indicating an incongruent dissolution process. mdpi.com This degradation can lead to the breakup of the material's nanolayers, allowing further intrusion of the acidic medium, which deteriorates the alkyl pillars and exposes the confined phosphonate ligands. The degraded fragments can then mix with liberated tin species to form hybrid colloids. mdpi.com

In a different context, the adsorption of tin(II) diphosphonate complexes, such as those with 1-hydroxy ethylidene-1,1-diphosphonate (HEDP) or methylenediphosphonate (MDP), onto hydroxyapatite suggests a dissociation mechanism. Experimental and modeling studies indicate that the tin diphosphonate complex dissociates near the hydroxyapatite surface. This allows the uncomplexed tin(II) to become the primary adsorbing species, transferring from the diphosphonate in the solution to the phosphate (B84403) environment at the surface. This dissociation prevents the untimely hydrolysis of tin in the solution. acs.org

Some porous tin-phosphonate frameworks have shown partial hydrolytic stability. For example, one such material, when exposed to 80 °C and 90% relative humidity for 24 hours, experienced a decrease in surface area from approximately 700–800 m² g⁻¹ to about 500 m² g⁻¹. However, subsequent treatments under the same conditions resulted in no further loss of surface area, indicating the material had reached a more stable state. rsc.org

Table 1: Research Findings on Hydrolytic Stability of Tin Alkylphosphonates

| Material | Condition | Key Finding | Reference |

|---|---|---|---|

| Porous Tin Alkylphosphonates (e.g., Sn-HEDP, Sn-DTPMP) | Exposure to Hydrochloric Acid | Degradation occurs via nucleophilic attack, leading to the formation of tin chloride complexes and subsequent hydrolysis. Dissolution is incongruent. | mdpi.com |

| Tin(II) Diphosphonate Complexes (HEDP, MDP) | Adsorption on Hydroxyapatite | Complexes dissociate near the surface, with uncomplexed tin(II) being the primary adsorbing species. This pathway prevents premature hydrolysis in solution. | acs.org |

| Non-crystalline Tin-Phosphonate Framework | 80 °C and 90% Relative Humidity | Initial exposure caused a reduction in surface area, but the material stabilized, showing no further degradation upon repeated exposure. | rsc.org |

Thermal Decomposition and Structural Evolution Upon Heating

The thermal behavior of tin phosphates is characterized by dehydration and structural transformations, ultimately leading to the formation of tin pyrophosphate (Sn₂P₂O₇). The specific decomposition pathway can vary depending on the starting material and the heating atmosphere. akjournals.comresearchgate.net

Thermogravimetric analysis (TGA) of tin phosphate typically shows an initial weight loss around 100°C, corresponding to the loss of external or crystallization water. akjournals.comorientjchem.org This is followed by a more gradual weight loss at higher temperatures (up to around 600-700°C), which is attributed to the condensation of structural hydroxyl groups or the decomposition of phosphate groups to release structural water. akjournals.comorientjchem.org These dehydration steps are generally associated with endothermic processes observed in differential thermal analysis (DTA). akjournals.comresearchgate.net

For tin(II) diphosphate (B83284) (Sn₂P₂O₇) specifically, heating in air, in a vacuum, or under an argon atmosphere has been studied. These studies, using techniques like X-ray diffraction and DTA, have identified reversible transitions between different crystalline forms, such as α-Sn₂P₂O₇ and β-Sn₂P₂O₇. researchgate.net The final product of the thermal treatment of various tin phosphates, regardless of the preparation method, is often tin pyrophosphate. akjournals.comresearchgate.net

The thermal decomposition of various tin(IV) cyclo-phosphates is also influenced by the presence of water vapor. oup.com For example:

SnP₄O₁₂·4H₂O (P₄ₘ) loses its water of crystallization around 105°C. Between 400–500°C, it transforms into cyclo-triphosphate (P₃ₘ), which then changes to insoluble polyphosphates above 580°C. oup.com

Sn₃(P₆O₁₈)₂·12H₂O (P₆ₘ) loses its crystallization water around 110°C and converts to high-molecular-weight polyphosphates via a cyclo-triphosphate intermediate in the 500–570°C range. oup.com

The atmosphere plays a crucial role in the final products. When Sn₂P₂O₇ containing Sn(II) is heated in the air, oxidation can occur, leading to the formation of products like Sn₂P₂O₉ and SnP₂O₇, where tin is in the +4 oxidation state. researchgate.net

Table 2: Thermal Decomposition Stages of Tin Phosphates

| Material | Temperature Range | Process | Product(s) | Reference |

|---|---|---|---|---|

| Tin Phosphate (General) | ~100 °C | Loss of external water | Dehydrated Tin Phosphate | akjournals.comorientjchem.org |

| Tin Phosphate (General) | >100 °C to ~600 °C | Condensation of structural hydroxyls | Tin Pyrophosphate (Sn₂P₂O₇) | akjournals.comresearchgate.netorientjchem.org |

| Sn₂P₂O₇ | Heating in inert atm/vacuum | Reversible phase transition | α-Sn₂P₂O₇, β-Sn₂P₂O₇ | researchgate.net |

| Sn₂P₂O₇ | Heating in air | Oxidation and decomposition | Sn₂P₂O₉, SnP₂O₇ | researchgate.net |

| SnP₄O₁₂·4H₂O | 400-500 °C | Structural rearrangement | cyclo-Triphosphate (P₃ₘ) | oup.com |

Environmental Degradation Processes and Mechanisms

The environmental fate of tin compounds is complex, involving both abiotic and biotic pathways. Inorganic tin compounds, including phosphates, generally have low solubility. d-nb.inforesearchgate.net This property causes them to have a high affinity for particulate matter, leading to their accumulation in sediments in aquatic environments. d-nb.info

The oxidation state of tin is a key factor in its environmental behavior and stability. During degradation processes, intermediate species and oxidation products can form. For instance, the heating of Sn(II) diphosphate in the presence of oxygen (air) results in oxidation to Sn(IV), forming species such as Sn₂P₂O₉ and SnP₂O₇. researchgate.net This highlights the potential for oxidation to alter the compound's structure and properties in an oxygen-rich environment.

In a broader environmental context, inorganic tin can be transformed by biological processes. Under anoxic conditions, such as those found in sediments, sulfate-reducing bacteria can methylate inorganic tin. d-nb.info This biomethylation produces organotin compounds, which are generally more mobile and toxic than their inorganic precursors. researchgate.net While this process is not specific to tin diphosphate, it represents a potential environmental degradation pathway for tin ions that may be released from the phosphate matrix.

In the context of remediation applications, the performance of nanoporous tin phosphate materials can be compromised by oxidation. pnnl.gov This suggests that the reduced form of tin is the active component and that its oxidation leads to a decrease in efficacy, pointing to the critical role of the tin's oxidation state in its reactivity.

External factors such as moisture, oxygen, and irradiation significantly influence the degradation of tin phosphate.

Moisture and Oxygen: The combination of moisture and oxygen is a primary driver of degradation. The hydrolytic stability of tin phosphonates is challenged by water and humidity, which can lead to structural changes and loss of properties like surface area. mdpi.comrsc.org The necessity of storing some nanoporous tin phosphate materials under a nitrogen atmosphere underscores the degrading effect of atmospheric oxygen, which likely oxidizes the active Sn(II) sites. pnnl.gov The thermal decomposition processes are also notably affected by the presence of water vapor, which can accelerate decomposition and subsequent condensation reactions. oup.com

Atmosphere: The composition of the surrounding atmosphere during thermal degradation dictates the final products. Heating in an inert atmosphere like argon or in a vacuum primarily leads to phase transitions and the release of water, while heating in air promotes oxidation of Sn(II) to Sn(IV). researchgate.net

Irradiation: While not extensively detailed in the provided search results for this compound specifically, the historical use of a tin-phosphate-silicate weighting method for silk fabrics led to catastrophic degradation of the fabric, a process that could be accelerated by light. d-nb.info This suggests a potential for photochemical degradation pathways, although this is more related to the composite material system than the pure inorganic compound.

Future Directions and Emerging Research Perspectives

Rational Design and Synthesis of Novel Tin Diphosphate (B83284) Architectures

The future of tin diphosphate research lies in the rational design of materials, where synthesis strategies are deliberately chosen to create specific, predetermined structures tailored for desired applications. This approach marks a shift from conventional synthesis to "materials by design," leveraging an understanding of chemical principles to build novel architectures with controlled dimensionality, porosity, and crystallinity.

Several advanced synthesis techniques are being explored for this purpose:

Hydrothermal Synthesis: This method is proving effective for creating crystalline, nanostructured tin phosphates. For instance, a nanolayered tin hydrogen phosphate (B84403) [Sn(HPO₄)₂·3H₂O] with a large interlayer spacing of 15.0 Å has been synthesized using a conventional hydrothermal process. nih.govscispace.com This specific architecture is intentionally designed for ion exchange and adsorption applications, where the expanded interlayer space provides accessible sites for guest ions.

Nanocasting: This strategy offers a pathway to create ordered mesoporous structures. By using hard templates like SBA-15 silica or CMK-3 carbon, researchers have successfully synthesized mesoporous tin phosphate. researchgate.net This technique allows for precise control over pore size and surface area, which are critical parameters for catalytic applications. The template is impregnated with tin and phosphate precursors, and after treatment, the template is removed, leaving a porous tin phosphate replica.

Modification of Amorphous Structures: Amorphous tin-phosphate glasses are being rationally modified to create materials with enhanced properties. For example, hydrothermal treatments can be used to induce controlled crystallization in amorphous tin phosphate glasses. This process has been shown to form crystalline phases such as SnHPO₄, Sn₂(OH)PO₄, and Sn₂P₂O₇ within the glass matrix, a technique designed to improve properties like proton conductivity. elsevierpure.com

The rational design process involves selecting a synthesis method to achieve a target architecture with a specific function in mind, as detailed in the table below.

| Target Architecture | Synthesis Method | Designed Application | Key Structural Feature |

| Nanolayered Crystalline | Hydrothermal Synthesis | Ion Adsorption (e.g., Cr(III)) | Large Interlayer Spacing |

| Ordered Mesoporous | Nanocasting (Hard Template) | Heterogeneous Catalysis | High Surface Area, Uniform Pores |

| Crystalline/Amorphous Composite | Hydrothermal Treatment | Proton Conduction | Embedded Crystalline Phases |

Exploration of Enhanced Functional Performance through Tailored Structures

A primary goal of designing novel architectures is to unlock or enhance the functional performance of this compound materials. By tailoring structures at the nanoscale, researchers can significantly improve their efficacy in various applications, from environmental remediation to energy storage.

Catalysis and Adsorption: The performance of tin phosphate as a catalyst or adsorbent is intrinsically linked to its structure. The ordered mesoporous tin phosphate synthesized via nanocasting exhibits notable catalytic activity. researchgate.net Its high surface area and accessible acid sites make it effective in the dehydration of propan-2-ol to propene. researchgate.net In contrast, mesoporous tin oxide, created using a similar strategy, favors dehydrogenation to acetone, highlighting how the phosphate component introduces specific catalytic functionalities. researchgate.net

Similarly, the nanolayered tin phosphate [Sn(HPO₄)₂·3H₂O] was specifically designed for environmental applications. Its tailored structure with a 15.0 Å interlayer spacing provides high accessibility for heavy metal ions, leading to an impressive adsorption capacity of 81.1 mg/g for Cr(III) from aqueous solutions. nih.gov Modification procedures that transform microporous structures into meso- or macroporous ones have been shown to increase sorption capacity for Cs(I), Sr(II), and U(VI) ions several times over. nih.gov

Energy Storage: Tin phosphate-based materials are emerging as promising anodes for next-generation batteries. Amorphous tin-phosphate glass anodes have been developed for both lithium-ion and sodium-ion batteries. researchgate.netaip.orgresearchgate.net The tailored structure of these anodes consists of metallic tin nanocrystals embedded within an amorphous lithium or sodium phosphate matrix after the initial charging cycle. researchgate.netaip.org This nanocomposite structure is key to its enhanced performance:

The amorphous phosphate matrix acts as a buffer, accommodating the large volume changes of tin during the alloying/dealloying process with lithium or sodium, which is a major cause of failure in pure tin anodes. aip.orgfrontiersin.org

It prevents the aggregation of tin nanoparticles, ensuring good electronic contact and cycle stability. aip.org

These tin-phosphate glass anodes have demonstrated high reproducible capacities (e.g., 550 mAh/g for Li-ion and ~320 mAh/g for Na-ion) and excellent performance even at low temperatures. researchgate.netresearchgate.net

Conductivity: The electrical properties of tin phosphate can also be enhanced through structural tailoring. While tin phosphate glasses prepared by conventional melting have very low electrical conductivity (10⁻⁹–10⁻¹¹ S·cm⁻¹), hydrothermal treatment can dramatically improve this. elsevierpure.com By inducing the formation of crystalline, proton-containing phases like SnHPO₄, the proton conductivity can be increased by several orders of magnitude, reaching up to 10⁻⁴ S·cm⁻¹. elsevierpure.com This demonstrates how controlled crystallization within an amorphous matrix can be used to create pathways for ion transport, enhancing the material's functional performance.

The table below summarizes the relationship between tailored structures and the resulting functional enhancements.

| Tailored Structure | Functional Enhancement | Application | Performance Metric |

| Nanolayered with wide interlayer spacing | Increased Adsorption Capacity | Water Treatment | 81.1 mg/g for Cr(III) |

| Amorphous/Nanocrystalline Composite | High Capacity & Improved Cycle Stability | Li-ion/Na-ion Batteries | 550 mAh/g (Li-ion), ~320 mAh/g (Na-ion) |

| Crystalline phases in amorphous glass | Increased Proton Conductivity | Solid-State Ionics | Conductivity increase from 10⁻¹¹ to 10⁻⁴ S·cm⁻¹ |

| Ordered Mesoporous Structure | High Catalytic Activity and Selectivity | Catalysis | Dehydration of propan-2-ol to propene |

Application of Advanced In-Situ Characterization Techniques for Dynamic Processes

To fully understand and optimize the performance of this compound materials, it is crucial to study their structural and chemical transformations under actual operating conditions. Advanced in-situ and operando characterization techniques, which monitor materials in real-time during a process, are indispensable tools for this purpose. wikipedia.orgethz.ch These methods provide direct insights into reaction mechanisms, degradation pathways, and structure-property relationships that cannot be obtained from conventional ex-situ (post-mortem) analysis.

For tin phosphate-based materials, in-situ X-ray diffraction (XRD) has been particularly illuminating, especially in the context of energy storage. Researchers have employed in-situ XRD to monitor the dynamic structural changes of tin-phosphate glass anodes during the charge-discharge cycles in lithium-ion batteries. researchgate.net

Key findings from in-situ XRD studies include:

Initial Irreversible Transformation: During the first lithiation (charging), the amorphous tin phosphate glass undergoes a conversion reaction. The Sn²⁺ ions are reduced to metallic tin (Sn⁰), and lithium oxide (Li₂O) is formed simultaneously. researchgate.net

Alloying and Dealloying: Following the initial conversion, the newly formed metallic tin nanoparticles reversibly alloy and dealloy with lithium to form various Li-Sn phases, which is the primary mechanism for charge storage. researchgate.net

Structural Stability: Crucially, the in-situ XRD data confirms that the original tin phosphate glass does not reform upon delithiation (discharging). researchgate.net Instead, the nanocomposite structure of tin particles within a stable lithium phosphate matrix is retained, which is responsible for the material's good cycling stability.

Similar in-situ XRD studies on tin-phosphate glass anodes in sodium-ion batteries have observed the formation of intermediate Na-Sn alloy phases during sodiation. researchgate.net These operando experiments are critical for identifying reaction intermediates and understanding the precise electrochemical mechanisms. By directly observing which phases form and at what potentials, scientists can rationalize the material's voltage profile and identify potential failure mechanisms, guiding the rational design of improved anode materials. researchgate.net

The application of such advanced techniques provides a direct feedback loop to the material design process, enabling a more knowledge-driven approach to creating next-generation this compound materials with superior performance and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.